![molecular formula C15H19Cl2N3 B2717081 [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride CAS No. 2287331-41-1](/img/structure/B2717081.png)
[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of a variety of chemical reactions . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds. They contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Quinoline derivatives exhibit a broad range of chemical and biological properties . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
1. Use in Fluorescent Chemosensors
A compound structurally similar to [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride was used to create a new zinc ion sensor, demonstrating high selectivity and sensitivity in aqueous solutions. This innovation showcases the compound's potential in developing selective fluorescence-based sensors for metal ions (Kim et al., 2013).
2. Antimicrobial Properties
Research involving similar chemical structures has led to the synthesis of derivatives with promising antimicrobial properties. These compounds showed significant activity against various strains of microorganisms, highlighting their potential in developing new antimicrobial agents (El-Gamal et al., 2016).
3. Antitubercular Agent Development
Studies have been conducted on compounds closely related to this compound for their antitubercular efficacy. These compounds were tested against Mycobacterium tuberculosis, with several showing high effectiveness, suggesting their potential in treating tuberculosis (Kantevari et al., 2011).
4. Catalytic Applications
Compounds with similar structures have been used in catalysis, particularly in polymerization reactions. They have been shown to exhibit good catalytic activities, which could be crucial in industrial chemical processes (Sun et al., 2007).
5. Synthesis of Novel Organic Compounds
These compounds play a vital role in the synthesis of new organic compounds with various applications. They have been instrumental in creating new molecular structures, contributing to advancements in organic chemistry (Hille et al., 2014).
Mechanism of Action
Future Directions
The future directions in the field of quinoline derivatives involve the design, synthesis, and evaluation of novel derivatives with improved therapeutic effects . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.2ClH/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18;;/h1-2,4,6-8,11H,3,5,9-10,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAANGCNXIRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

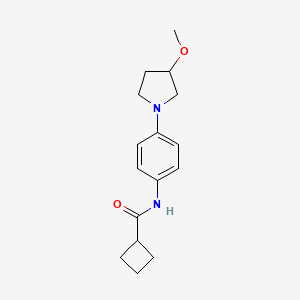
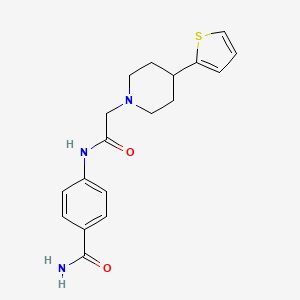
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)
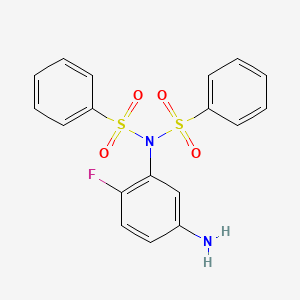


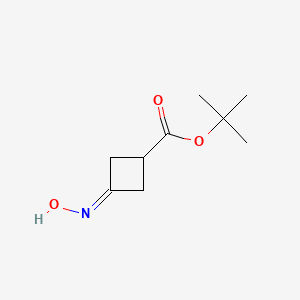
![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2717014.png)
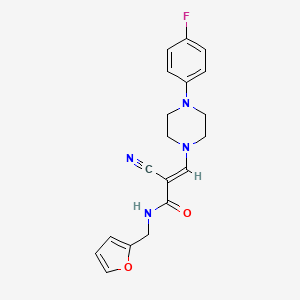
![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)